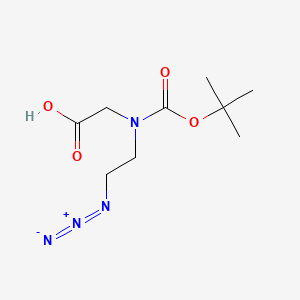

N-Boc-(2-azidoethyl)glycine

Description

Contextualization within Modified Amino Acid Chemistry and Bioorthogonal Tools

N-Boc-(2-azidoethyl)glycine is classified as a non-natural, or modified, amino acid. Unlike the 20 proteinogenic amino acids that are the fundamental building blocks of proteins in nature, modified amino acids are synthetically designed to introduce novel chemical functionalities and structural properties into peptides and proteins. unina.it The incorporation of such residues is a cornerstone of modern chemical biology, allowing for the creation of peptides with enhanced stability, constrained conformations, or specific reactive handles for further modification.

The compound serves as a powerful bioorthogonal tool. Bioorthogonal chemistry refers to a class of chemical reactions that can occur within a living system without interfering with native biochemical processes. wikipedia.orgnih.gov The key to this capability lies in the introduction of a "chemical reporter"—a functional group that is abiotic and unreactive with the vast array of functional groups present in a cell. nih.govmdpi.com In this compound, the azide (B81097) group is this reporter. Once incorporated into a biomolecule, the azide handle can be selectively targeted with a probe molecule containing a complementary reactive group, enabling applications from cellular imaging to the synthesis of antibody-drug conjugates. mdpi.combaseclick.eu

Significance of the Azide Functional Group in Modular Ligation Chemistry

The azide functional group (-N₃) is central to the utility of this compound. Its significance stems from a unique combination of properties that make it ideal for modular ligation—the process of joining molecular units together with high efficiency and specificity.

Key characteristics of the azide group include:

Bioorthogonality: The azide group is virtually absent from biological systems and does not participate in native metabolic pathways. wikipedia.org It is stable in aqueous environments and does not react with the plethora of nucleophiles or electrophiles found in cells. wikipedia.orgnih.gov

Small Size: Its small steric footprint minimizes potential perturbation of the structure and function of the biomolecule into which it is incorporated. mdpi.com

Specific Reactivity: Despite its general inertness, the azide group exhibits highly specific reactivity with a select few partners, most notably alkynes and phosphines. This controlled reactivity is the basis for its use in "click chemistry" and the Staudinger ligation. baseclick.euacs.org

These features have made the azide group a workhorse in modular chemistry, particularly for the assembly of complex biomolecules. The 2022 Nobel Prize in Chemistry, awarded for the development of click chemistry and bioorthogonal chemistry, underscores the profound impact of these azide-mediated reactions. baseclick.eu

| Ligation Reaction | Reactive Partners | Key Features |

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide + Terminal Alkyne | High reaction rate and regioselectivity, forming a stable 1,4-disubstituted triazole. Requires a copper catalyst. acs.org |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide + Cyclooctyne (B158145) (e.g., DBCO) | Copper-free and thus less toxic to living cells. The ring strain of the cyclooctyne drives the reaction. baseclick.eu |

| Staudinger Ligation | Azide + Triarylphosphine | Forms a stable amide bond. It was the first bioorthogonal reaction to be developed. wikipedia.orgnih.govacs.org |

Role of N-Boc Protection in Versatile Synthetic Strategies

The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group for amines. total-synthesis.com In the structure of this compound, it temporarily masks the secondary amine, preventing it from participating in unwanted side reactions during chemical synthesis, particularly during peptide bond formation. thermofisher.com

The utility of the Boc group is defined by its chemical stability and selective removal. It is resistant to a wide range of reaction conditions, including basic hydrolysis, catalytic hydrogenation, and many nucleophiles. total-synthesis.comorganic-chemistry.org However, it is readily cleaved under moderately acidic conditions, such as with trifluoroacetic acid (TFA), regenerating the free amine. thermofisher.compeptide.com

This specific acid lability is crucial for creating orthogonal protection strategies in multi-step syntheses. peptide.com Orthogonality in this context means that one protecting group can be removed without affecting another. peptide.com For instance, in solid-phase peptide synthesis (SPPS), the Boc group is often used in conjunction with other protecting groups like the base-labile Fmoc (9-fluorenylmethoxycarbonyl) group. total-synthesis.comthermofisher.com This allows chemists to selectively deprotect either the N-terminus of a growing peptide chain or a specific amino acid side chain, enabling the synthesis of complex structures such as branched or cyclic peptides. sigmaaldrich.com The Boc group's reliability and distinct deprotection requirements make it a cornerstone of versatile and predictable synthetic planning. nih.gov

Structure

3D Structure

Properties

Molecular Formula |

C9H16N4O4 |

|---|---|

Molecular Weight |

244.25 g/mol |

IUPAC Name |

2-[2-azidoethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid |

InChI |

InChI=1S/C9H16N4O4/c1-9(2,3)17-8(16)13(6-7(14)15)5-4-11-12-10/h4-6H2,1-3H3,(H,14,15) |

InChI Key |

IVPYRLWCYXYFGH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N(CCN=[N+]=[N-])CC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for N Boc 2 Azidoethyl Glycine and Its Derivatives

Solution-Phase Synthetic Routes for N-Boc-(2-azidoethyl)glycine

The synthesis of this compound in solution is a multi-step process that requires careful selection of starting materials and reaction pathways to achieve high purity and yield.

Precursor Selection and Chemical Transformations

The synthesis of this compound and its esters typically involves the formation of the core N-(2-azidoethyl)glycine structure followed by or preceded by the introduction of the Boc protecting group. A common strategy involves the alkylation of an azide-containing amine with an acetate (B1210297) derivative.

An alternative conceptual approach involves starting with a protected glycine (B1666218) derivative and introducing the azidoethyl group. More complex syntheses for analogous structures, such as N-Boc-N-(2-(tritylthio)ethoxy)glycine, employ a sequential process of protecting an aminooxy precursor with a Boc group, followed by alkylation with methyl bromoacetate, and finally saponification of the ester to yield the free carboxylic acid. nih.gov This highlights a modular approach where different functionalities are introduced in a stepwise manner. The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) under basic conditions. organic-chemistry.orgnih.gov

A general method for creating N-Boc protected secondary amines involves a one-pot tandem reductive amination of an aldehyde with a primary amine, using a combination of (Boc)₂O and sodium triacetoxyborohydride (B8407120) (STAB). researchgate.net While not a direct synthesis of the title compound, this methodology represents a valid strategy for constructing N-alkylated, Boc-protected amino acid precursors.

Optimization of Reaction Conditions and Yields

Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound derivatives. Key variables include the choice of base, solvent, temperature, and reaction time.

In the synthesis of N-(2-Azidoethyl)glycine tert-butyl ester, anhydrous conditions are important. rsc.org The use of thoroughly dried potassium carbonate as the base and dry DMF as the solvent helps to prevent side reactions involving water. rsc.org The reaction is typically stirred at room temperature for an extended period, often up to two days, to ensure completion. rsc.org Following the reaction, a standard workup involving liquid-liquid extraction and purification by silica (B1680970) gel chromatography is employed to isolate the product. rsc.org Under these conditions, a yield of 68% has been reported for the tert-butyl ester derivative. rsc.org

General principles of optimization from other synthetic procedures can be applied here. scielo.br For example, screening different bases (e.g., organic bases like triethylamine (B128534) vs. inorganic bases like K₂CO₃), solvents of varying polarity, and adjusting the temperature can significantly impact reaction efficiency. For many N-Boc protection reactions, catalytic amounts of reagents like iodine or perchloric acid adsorbed on silica gel have been shown to improve efficiency under mild, solvent-free conditions. organic-chemistry.org While specific optimization data for this compound is sparse in the literature, the established protocols for similar N-alkylation and N-Boc protection reactions provide a solid framework.

| Product | Precursors | Base | Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|---|---|

| N-(2-Azidoethyl)glycine tert-butyl ester | 2-azidoethan-1-amine, tert-Butyl bromoacetate | K₂CO₃ | Dry DMF | Room Temperature | 2 days | 68% | rsc.org |

Solid-Phase Synthetic Strategies Incorporating this compound

The incorporation of this compound into peptides on a solid support is a key application, enabling the synthesis of modified peptides and peptidomimetics. The use of Boc chemistry in solid-phase peptide synthesis (SPPS) requires specific considerations for automation, resin choice, and cleavage. nih.govnih.gov

Integration into Automated Peptide Synthesis Protocols

This compound can be integrated into automated SPPS protocols that utilize Boc chemistry. nih.gov In a typical Boc-SPPS cycle, the resin-bound peptide is deprotected with a moderately strong acid, such as trifluoroacetic acid (TFA), to remove the N-terminal Boc group. chempep.compeptide.com After neutralization of the resulting ammonium (B1175870) salt with a base like diisopropylethylamine (DIEA), the next Boc-protected amino acid is coupled using a carbodiimide-based activating agent (e.g., DCC) or other modern coupling reagents like HBTU or HATU. peptide.com

The azide (B81097) functionality on the this compound building block is stable to these standard Boc-SPPS conditions. luxembourg-bio.com The azide group itself can serve as a masked amino group. Its reduction to a primary amine is typically performed after the main peptide chain is assembled, using phosphines such as triphenylphosphine (B44618) or tributylphosphine (B147548) in a Staudinger reaction. luxembourg-bio.comresearchgate.net This orthogonality allows for site-specific modification or branching of the peptide chain.

Furthermore, the azide group is a key handle for "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). rsc.org This reaction can be performed on the resin-bound peptide to conjugate other molecules, such as fluorescent tags, carbohydrates, or other peptides, via a stable triazole linkage. rsc.org Automated synthesizers, including modern continuous-flow systems, can be programmed to handle the specific coupling times and reagent deliveries required for such a non-standard amino acid. vapourtec.com

Resin Compatibility and Cleavage Methodologies

The choice of resin is critical in Boc-SPPS. The linkage between the peptide and the resin must be stable to the repetitive TFA treatments used for Boc deprotection but cleavable at the end of the synthesis. chempep.com

Merrifield Resin: The classic chloromethylpolystyrene resin, where the first amino acid is attached via an ester bond. This linkage has some lability to TFA, which can lead to chain loss during the synthesis of long peptides. chempep.com

PAM Resin: (Phenylacetamidomethyl) resin provides a more acid-stable linkage than the Merrifield resin, reducing premature cleavage. chempep.com

MBHA and BHA Resins: Methylbenzhydrylamine and Benzhydrylamine resins are used to produce peptide amides upon final cleavage. chempep.com

The final cleavage of the peptide from these resins and the simultaneous removal of acid-labile side-chain protecting groups is typically achieved using strong, anhydrous acids. nih.govchempep.com

| Reagent | Description | Compatibility with Azide Group | Reference |

|---|---|---|---|

| Hydrogen Fluoride (HF) | The most common and effective reagent for cleaving peptides from Merrifield, PAM, BHA, and MBHA resins. Often used with scavengers like anisole. | Stable. The azide group is not affected by HF. | nih.govchempep.com |

| TFMSA (Trifluoromethanesulfonic acid) | A strong acid alternative to HF, often used in TFA as a "low-high" procedure. | Stable. | chempep.com |

| TMSOTf (Trimethylsilyl trifluoromethanesulfonate) | Another strong acid catalyst used for cleavage, typically in the presence of TFA and scavengers. | Stable. | chempep.com |

| HBr/TFA | A solution of hydrogen bromide in trifluoroacetic acid can also be used for cleavage from some supports. | Stable. | chempep.com |

The azide group of this compound is robust and compatible with all these standard cleavage cocktails. This stability is a key advantage, allowing the full peptide to be cleaved from the support with the azide intact, ready for subsequent conjugation in solution via reactions like CuAAC or the Staudinger reduction. luxembourg-bio.comrsc.org

Microwave-Assisted Solid-Phase Approaches

Microwave-assisted solid-phase synthesis (MWA-SPPS) has emerged as a powerful technique for accelerating the synthesis of complex organic molecules, including peptide and peptoid structures incorporating non-natural amino acids like this compound. google.comnih.gov The application of microwave irradiation significantly reduces reaction times for key steps such as coupling and deprotection, enhances reaction yields, and can improve the purity of the crude product. nih.gov

In the context of synthesizing derivatives or oligomers containing the (2-azidoethyl)glycine motif, MWA-SPPS proves particularly effective. For instance, the synthesis of N,N'-linked oligoureas and related amide/urea (B33335) hybrid oligomers has been successfully achieved using this method. researchgate.net The strategy often involves the use of activated monomers, such as succinimidyl (2-azido-2-substituted ethyl) carbamates, on a solid support like NovaPEG Rink amide resin. researchgate.net Microwave irradiation at temperatures around 70°C accelerates both the coupling of these monomers and the subsequent azide reduction, typically performed using a phosphine-based reagent like triphenylphosphine (the Staudinger reaction). researchgate.net This rapid cycling of coupling and deprotection allows for the efficient extension of the oligomer chain. researchgate.net

Furthermore, aqueous MWA-SPPS using water-dispersible Boc-amino acid nanoparticles represents an environmentally friendly alternative to traditional organic solvents. mdpi.com In this method, coupling reactions are performed in water using a coupling agent like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), with microwave irradiation raising the temperature to around 70°C for very short durations (e.g., 3 minutes), leading to efficient coupling on the resin. mdpi.com

Table 1: Microwave-Assisted Solid-Phase Synthesis (MWA-SPPS) Parameters This table is interactive. You can sort and filter the data.

| Step | Reagent/Condition | Temperature | Duration | Purpose | Reference |

|---|---|---|---|---|---|

| Coupling | Succinimidyl (2-azidoethyl)carbamate monomers | 70 °C | Not specified | Chain extension for oligoureas | researchgate.net |

| Azide Reduction | Triphenylphosphine (PMe3) | 70 °C | Not specified | Conversion of azide to amine | researchgate.net |

| Coupling | Boc-amino acid nanoparticles, DMTMM | 70 °C | 1-10 min | Peptide bond formation in water | mdpi.com |

| Cyclization | HBTU, DIEA in DMF | Not specified | 10 min | Formation of lactam-bridged peptides | nih.gov |

| Deprotection | Not specified | Not specified | Reduced times | Removal of Fmoc or Boc groups | nih.gov |

| Cleavage | Modified conditions | Not specified | 10 min | Release of peptide from resin | nih.gov |

Chemoenzymatic and Hybrid Synthetic Approaches

Chemoenzymatic synthesis combines the precision of enzymatic catalysis with the versatility of chemical synthesis to construct complex molecules that are challenging to produce by either method alone. frontiersin.orgpsu.edu This approach is particularly valuable for the synthesis of glycoconjugates and other biologically relevant molecules where specific stereochemistry is crucial. frontiersin.org For derivatives of this compound, the azidoethyl group serves as a versatile chemical handle for "click chemistry" or other ligation reactions after the enzymatic construction of a core structure. biorxiv.org

A prominent application of this strategy is the synthesis of ganglio-oligosaccharides. nih.gov In this process, a chemically synthesized aglycon, such as 2-azidoethanol, is used as a starting point. A series of glycosyltransferase enzymes are then employed in a specific sequence to build a complex oligosaccharide chain onto this azido-functionalized linker. For example, enzymes produced in Escherichia coli, such as α-(2→3/8)-sialyltransferase (Cst-II), β-(1→4)-N-acetylgalactosaminyltransferase (CgtA), and β-(1→3)-galactosyltransferase (CgtB), have been used to synthesize structures corresponding to GD3, GM2, and GM1 oligosaccharides on a 2-azidoethyl glycoside acceptor. nih.gov This method leverages the high specificity of enzymes to create complex glycan structures with a functional handle for further modification. nih.gov

The synthesis of molecular hybrids containing an azidoethyl moiety for subsequent conjugation is another example. The key intermediate, 1-(2-azidoethyl)-2-methyl-5-nitro-1H-imidazole, can be prepared and then reacted with various alkynes via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to generate a library of triazole-containing hybrid molecules. nih.gov

Table 2: Examples of Enzymes in Chemoenzymatic Synthesis This table is interactive. You can sort and filter the data.

| Enzyme | Abbreviation | Function | Application Example | Reference |

|---|---|---|---|---|

| α-(2→3/8)-sialyltransferase | Cst-II | Transfers sialic acid | Synthesis of GD3 and GT3 oligosaccharides | nih.gov |

| β-(1→4)-N-acetylgalactosaminyltransferase | CgtA | Transfers N-acetylgalactosamine | Synthesis of GM2, GD2, and GT2 oligosaccharides | nih.gov |

| β-(1→3)-galactosyltransferase | CgtB | Transfers galactose | Synthesis of GM1 and GD1a oligosaccharides | nih.gov |

| N-acetylglucosaminyltransferases | MGATs | Adds branching N-acetylglucosamine | Diversification of N-glycans | uu.nl |

| Galactosyltransferases | GalT | Converts GlcNAc to LacNAc | Elaboration of N-glycan antennae | uu.nl |

Reactivity Profiles and Functional Group Transformations of N Boc 2 Azidoethyl Glycine

Carboxylic Acid Functional Group Transformations

The carboxylic acid moiety of N-Boc-(2-azidoethyl)glycine is a versatile handle for synthetic transformations, most notably for the formation of esters and amides. These reactions are fundamental in organic synthesis, particularly in the construction of peptides and other complex molecules. The Boc group protects the amine, allowing the carboxyl group to be selectively activated and coupled with nucleophiles.

Esterification and Amidation Reactions

Esterification is the process of forming an ester from a carboxylic acid and an alcohol. The carboxylic acid of this compound can be converted to various esters (e.g., methyl, ethyl, benzyl esters). A common method for this transformation is the Steglich esterification, which uses a carbodiimide coupling agent like N,N′-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). mdpi.com These conditions are mild and generally compatible with both the Boc and azide (B81097) functional groups.

Amidation , the formation of an amide bond from a carboxylic acid and an amine, is one of the most important reactions in medicinal chemistry and peptide synthesis. chemimpex.com The carboxylic acid of this compound can be activated using a variety of standard peptide coupling reagents. Once activated, it readily reacts with a primary or secondary amine to form a stable amide linkage. This reaction is central to incorporating the (2-azidoethyl)glycine unit into a peptide sequence using solid-phase peptide synthesis (SPPS). chemimpex.com

| Coupling Reagent | Abbreviation | Typical Use |

|---|---|---|

| N,N,N′,N′-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | HBTU | Standard reagent in solid-phase peptide synthesis. nih.gov |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDCI | Water-soluble carbodiimide often used for bioconjugation in aqueous media. nih.gov |

| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP | Efficient coupling reagent that minimizes racemization. |

| N,N′-Dicyclohexylcarbodiimide | DCC | Classic coupling agent, often used with additives like HOBt. mdpi.com |

Derivatization for Conjugation

The primary mode of derivatization for conjugation involving this compound centers on the reactivity of its azidoethyl side chain. The azide group is a key functional handle for "click chemistry," a set of biocompatible reactions known for their high efficiency and specificity. chemimpex.com Specifically, the azide allows for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. These reactions form a stable triazole linkage, effectively conjugating the this compound moiety to other molecules, such as proteins, nucleic acids, or surfaces equipped with a corresponding alkyne group. chemimpex.com This makes the compound a valuable building block in the field of bioconjugation, enabling the attachment of biomolecules for applications in targeted drug delivery systems and the development of diagnostic tools. chemimpex.comchemimpex.com

N-Boc Protecting Group Chemistry and Strategies

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis, particularly in peptide chemistry, due to its stability under various conditions and its susceptibility to removal under specific acidic conditions. nih.govsemanticscholar.org Its role in this compound is to mask the secondary amine, allowing for selective reactions at other functional sites of the molecule or a larger peptide sequence into which it is incorporated.

Orthogonal Protection Schemes in Multi-functional Systems

In the synthesis of complex molecules like peptides or peptide nucleic acids (PNAs) that have multiple functional groups, an orthogonal protection strategy is essential. jocpr.comnih.gov This strategy involves using protecting groups that can be removed under distinct conditions without affecting other protecting groups present in the molecule. jocpr.comsigmaaldrich.com this compound is well-suited for such schemes.

The N-Boc group is acid-labile, typically removed with acids like trifluoroacetic acid (TFA). nih.gov The azide functional group is stable under these acidic conditions, as well as to the basic conditions (e.g., piperidine) used to remove the 9-fluorenylmethoxycarbonyl (Fmoc) group, another common amine protecting group. sigmaaldrich.com This mutual stability allows for the selective deprotection of either the N-Boc or an N-Fmoc group while the azide remains intact for later conjugation reactions. This Boc/Fmoc orthogonality is a cornerstone of solid-phase peptide synthesis (SPPS). nih.gov

For instance, this compound can be incorporated into a peptide chain where other amino acids are protected with Fmoc groups. The Fmoc groups can be selectively removed with piperidine to allow for chain elongation, and upon completion of the peptide sequence, the N-Boc group can be removed with TFA. Throughout this process, the azide group is preserved for subsequent modification. Research has demonstrated the viability of Fmoc/bis-N-Boc-protected monomers in the synthesis of PNA oligomers, highlighting the successful application of this orthogonal strategy. researchgate.net

Table 1: Orthogonal Protecting Groups Relevant to this compound Chemistry

| Protecting Group | Abbreviation | Cleavage Conditions | Stability of N-Boc Group | Stability of Azide Group |

| tert-Butyloxycarbonyl | Boc | Strong Acid (e.g., TFA, HCl) nih.gov | - | Stable sigmaaldrich.com |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., 20% Piperidine in DMF) sigmaaldrich.com | Stable semanticscholar.org | Stable sigmaaldrich.com |

| Benzyl | Bn | Catalytic Hydrogenation semanticscholar.org | Stable | Unstable (reduced to amine) |

| tert-Butyl | tBu | Strong Acid (e.g., TFA) beilstein-journals.org | Cleaved | Stable |

Selective Deprotection Methodologies of the N-Boc Group

The removal of the N-Boc group, or deprotection, is a critical step in multi-step synthesis. The selection of the deprotection method depends on the other functional groups present in the molecule to ensure their stability.

Acidic Hydrolysis: The most common method for N-Boc deprotection is treatment with strong acids. nih.gov

Trifluoroacetic Acid (TFA): A solution of TFA in a solvent like dichloromethane (DCM) is widely used. The azide group is stable under these conditions. sigmaaldrich.com

Hydrochloric Acid (HCl): HCl in an organic solvent such as ethyl acetate (B1210297) or dioxane is another effective reagent. nih.gov

Lewis Acids: Various Lewis acids (e.g., BiCl₃, SnCl₄, ZnBr₂) can catalyze the cleavage of the N-Boc group, often under milder conditions than strong Brønsted acids. semanticscholar.orgresearchgate.net Studies using bismuth(III) trichloride have shown selective deprotection of N-Boc groups without affecting other acid-labile groups or the azide functionality. researchgate.net

Thermal Deprotection: The N-Boc group can also be removed under thermolytic conditions, often in the absence of an acid catalyst. nih.gov This method can be advantageous when acid-sensitive functional groups are present. Studies have shown that thermal deprotection can be achieved in various solvents, with the efficiency depending on the nature of the amine (aryl vs. alkyl). nih.gov

Catalyst-Free Conditions: Research has demonstrated that N-Boc deprotection can be achieved under neutral, catalyst-free conditions using hot water. semanticscholar.org This environmentally benign method has been shown to be effective for a variety of N-Boc protected amines. semanticscholar.org

Table 2: Selected Methodologies for N-Boc Deprotection

| Reagent/Condition | Solvent | Typical Temperature | Key Features |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | Standard, highly efficient method; compatible with azide groups. semanticscholar.org |

| Bismuth(III) Chloride (BiCl₃) | Acetonitrile/Water | 55°C | Mild Lewis acid catalysis; selective over other acid-labile groups. researchgate.net |

| Thermal (Catalyst-Free) | Methanol or Trifluoroethanol | 150°C | Avoids use of acids; selectivity can be tuned by temperature. nih.gov |

| Water (Catalyst-Free) | Water | 90-100°C | Environmentally friendly ("green") method. semanticscholar.org |

Glycine (B1666218) Backbone Functionalization and Derivatives

The core structure of this compound is based on N-(2-aminoethyl)glycine (AEG), a foundational unit for peptide nucleic acids (PNAs). researchgate.netbeilstein-journals.org The glycine backbone of this molecule is amenable to further functionalization and derivatization, leading to a range of useful synthetic building blocks.

One common modification is the esterification of the carboxylic acid group. For example, the synthesis of benzyl, allyl, and tert-butyl esters of the corresponding N-Fmoc protected AEG has been described. researchgate.netbeilstein-journals.org These esters serve as versatile intermediates in PNA monomer synthesis, with the choice of ester group providing another layer of orthogonal protection. For instance, a tert-butyl ester can be removed with acid along with the N-Boc group, while an allyl ester can be selectively cleaved using palladium catalysis. researchgate.net

The backbone can also be extended by coupling the carboxylic acid of one AEG unit to the deprotected secondary amine of another. This allows for the creation of oligomers or more complex structures. For example, a glycosylated AEG dipeptide has been synthesized by coupling the free acid of one glycoconjugate building block to the free amine of another after Fmoc removal. beilstein-journals.orgnih.gov This demonstrates how the AEG backbone can serve as a scaffold for constructing larger, functionalized molecules. Further research has focused on creating various N-substituted glycine derivatives with different aliphatic groups to study properties like lipophilicity. nih.gov While not directly involving the (2-azidoethyl) group, this work highlights the general synthetic flexibility of the N-substituted glycine backbone. nih.gov

Applications in Chemical Biology and Biotechnology

Bioconjugation Strategies Utilizing N-Boc-(2-azidoethyl)glycine

Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a fundamental tool for elucidating and manipulating biological processes. The azide (B81097) group of this compound provides a bioorthogonal handle that allows for its specific ligation to alkyne-modified molecules in complex biological environments.

Functionalization of Nucleic Acids and Oligosaccharides

The functionalization of nucleic acids and oligosaccharides is essential for developing diagnostic probes, therapeutic agents, and tools for studying their biological roles. This compound can be utilized as a building block to introduce an azide handle onto these biomolecules. For instance, it can be incorporated into automated solid-phase synthesis of oligonucleotides, typically at the 5' or 3' terminus, or even at internal positions through modified phosphoramidites. This allows for the subsequent "clicking" of various functionalities onto the nucleic acid backbone. Similarly, in the synthesis of complex oligosaccharides, this compound can be used to introduce an azide group, enabling the attachment of lipids, peptides, or other molecules to study carbohydrate-protein interactions or to develop glycoconjugate vaccines.

Development of Chemical Probes and Activity-Based Profiling Tools

Chemical probes are small molecules designed to study and manipulate biological systems, while activity-based protein profiling (ABPP) utilizes reactive probes to target active enzymes in a complex proteome. This compound serves as a versatile scaffold for the synthesis of such probes. A typical activity-based probe consists of a reactive group that covalently binds to the active site of an enzyme, a linker, and a reporter tag. The azidoethyl group of this compound can function as the attachment point for the reporter tag via click chemistry. This two-step approach is advantageous as it allows for the synthesis of a single probe with an azide handle that can then be conjugated to a variety of reporter tags (e.g., fluorophores, biotin) post-labeling, a strategy known as click chemistry-ABPP (CC-ABPP). This modularity facilitates the rapid generation of a diverse set of probes for various applications, including fluorescence imaging and affinity purification for target identification.

Incorporation into Non-Canonical Amino Acid Frameworks

Non-canonical amino acids (ncAAs) are powerful tools for expanding the chemical diversity of proteins and peptides, enabling the introduction of novel functionalities and structural constraints. This compound can serve as a precursor for the synthesis of more complex ncAAs. The glycine (B1666218) backbone provides a simple and flexible starting point, while the Boc-protected amine allows for standard peptide coupling chemistry. The azidoethyl side chain can be further modified or can be retained as a bioorthogonal handle for subsequent conjugation. This approach allows for the creation of custom amino acids with tailored properties for incorporation into peptides and proteins, facilitating studies of protein structure and function, as well as the development of novel peptide-based therapeutics.

Design and Synthesis of Peptidomimetics and Amino Acid Analogues

Peptidomimetics are compounds that mimic the structure and function of peptides but with improved properties such as enhanced stability and oral bioavailability. This compound is a valuable building block in the design and synthesis of these molecules.

Peptide Nucleic Acid (PNA) Architectures

Peptide Nucleic Acid (PNA) is a synthetic DNA mimic in which the sugar-phosphate backbone is replaced by a pseudopeptide backbone composed of repeating N-(2-aminoethyl)glycine units. mdpi.com This neutral backbone allows PNA to bind to complementary DNA and RNA with high affinity and specificity, making it a promising tool for diagnostics and gene-targeting therapies. mdpi.com The synthesis of PNA oligomers is typically performed using solid-phase methods, where Boc-protected monomers are commonly employed.

The incorporation of this compound into a PNA sequence introduces an azide functionality onto the backbone. This modification provides a convenient handle for the attachment of various molecules, such as fluorescent dyes for imaging, cell-penetrating peptides to enhance cellular uptake, or other bioactive molecules, via click chemistry. This allows for the creation of functionalized PNA probes and therapeutic agents with tailored properties.

Oligourea and Hybrid Oligomer Constructs

This compound is a valuable precursor for the synthesis of oligoureas and hybrid oligomers, which are classes of foldamers that mimic the structure and function of natural peptides. The key to this application lies in the chemical transformation of the azide group.

The azide moiety of N-(2-azidoethyl)glycine can be reduced to a primary amine, yielding a diamine functionality. This transformation is typically achieved through methods such as Staudinger reduction using a phosphine (B1218219) reagent like trimethylphosphine. The resulting N-(2-aminoethyl)glycine, often referred to as a peptoid monomer, can then be incorporated into oligomeric structures.

In the context of oligourea synthesis, the newly formed primary amine can react with an isocyanate or a carbonyl equivalent to form a urea (B33335) bond. By repeating this process, researchers can construct oligoureas with precisely defined sequences and side-chain functionalities. The original N-substituted glycine backbone imparts unique conformational properties to these oligomers.

Furthermore, the ability to selectively deprotect the Boc group and reduce the azide allows for the creation of hybrid oligomers. These are structures that combine different types of backbone linkages, such as amide and urea bonds. For instance, this compound can be incorporated into a peptide sequence via standard solid-phase peptide synthesis (SPPS). Subsequent reduction of the azide to an amine on the solid support allows for the extension of the chain with a urea linkage, resulting in a peptide-oligourea hybrid. Such hybrids are of interest for their potential to exhibit enhanced proteolytic stability and novel binding properties. A key advantage is the use of the azide as a masked amino group, which can be converted to the desired amine functionality at a specific step in the synthesis.

Constrained Amino Acid Analogues

Conformational constraint is a powerful strategy in drug design to enhance the potency, selectivity, and metabolic stability of peptide-based therapeutics. This compound can serve as a starting material for the synthesis of constrained amino acid analogues, primarily through intramolecular cyclization reactions involving the azide group.

One prominent approach is the intramolecular azide-alkyne cycloaddition. If an alkyne functionality is introduced elsewhere in a peptide or peptoid containing an N-(2-azidoethyl)glycine residue, a copper(I) catalyst can promote an intramolecular "click" reaction. This results in the formation of a stable triazole-fused cyclic structure, effectively constraining the conformational freedom of the molecule. The length of the tether connecting the azide and alkyne groups dictates the size of the resulting ring and the conformational preferences of the constrained analogue.

This strategy is particularly useful for creating "stapled" peptides and peptoids, where a covalent brace is introduced to stabilize secondary structures like alpha-helices. By replacing a standard amino acid with this compound and another with an alkyne-containing amino acid at appropriate positions (e.g., i and i+4 or i and i+7), a macrocycle can be formed upon CuAAC, locking the peptide into a bioactive conformation.

| Precursor Type | Cyclization Reaction | Resulting Structure |

| Linear peptide with N-(2-azidoethyl)glycine and an alkyne-containing amino acid | Intramolecular CuAAC | Triazole-fused macrocyclic peptide |

| Peptoid with azidoethyl and propargyl side chains | Intramolecular CuAAC | Constrained cyclic peptoid |

These constrained analogues are valuable tools for studying protein-protein interactions and for developing novel therapeutics with improved pharmacological properties.

Advanced Biological System Probing and Modulations

The azido (B1232118) group of this compound makes it an excellent building block for the development of chemical probes to study and modulate biological systems. The bioorthogonal nature of the azide-alkyne cycloaddition reaction allows for the specific labeling of biomolecules in complex biological environments, including in living cells.

By incorporating N-(2-azidoethyl)glycine into a peptide, peptoid, or other small molecule ligand that targets a specific protein or cellular component, researchers can introduce a latent reactive handle. This azide-functionalized probe can then be administered to a biological system. Following binding to its target, a secondary molecule containing a strained alkyne (e.g., a dibenzocyclooctyne, DBCO) and a reporter group (e.g., a fluorophore or a biotin (B1667282) tag) can be introduced. The strain-promoted azide-alkyne cycloaddition (SPAAC) occurs without the need for a cytotoxic copper catalyst, enabling the visualization or isolation of the target biomolecule.

This approach has been widely used for:

Target Identification and Validation: Biotin-tagged probes can be used to pull down and identify the binding partners of a bioactive molecule.

Fluorescence Imaging: Fluorophore-conjugated probes allow for the visualization of the subcellular localization and dynamics of a target molecule.

Drug Delivery: The azide can be used to "click" a drug molecule onto a targeting ligand, enabling cell-specific delivery of a therapeutic agent.

The versatility of the azide group in this compound, combined with the power of bioorthogonal chemistry, provides a robust platform for designing sophisticated tools to probe and manipulate biological processes with high precision.

Applications in Materials Science and Polymer Chemistry

Surface Modification and Biopolymer Functionalization

The azide (B81097) functionality of polymers derived from N-Boc-(2-azidoethyl)glycine is particularly useful for surface modification and the functionalization of biopolymers. nih.govrsc.org Materials surfaces can be endowed with new properties by grafting these azide-containing polymers onto them, followed by click chemistry modification.

For surface modification, there are two primary strategies:

Grafting-to: The pre-synthesized azide-functionalized polymer is attached to a surface that has been pre-functionalized with alkyne groups (or vice versa). This method is straightforward but can sometimes be limited by the steric hindrance of the polymer chains, affecting grafting density. nih.gov

Grafting-from: An initiator for polymerization is immobilized on the surface, and the this compound NCA monomer is polymerized directly from the surface. This technique can achieve much higher grafting densities, resulting in dense polymer brushes.

Once the azide-functionalized polymer is on the surface, it can be used to attach a variety of molecules to alter the surface properties. For example, grafting polyethylene (B3416737) glycol (PEG) can create surfaces that resist protein adsorption and cell adhesion, which is highly desirable for biomedical implants and biosensors. nih.govrsc.org

The table below details research findings on surface modification using analogous azide-functionalized polymers.

| Surface | Polymer System | Modification Method | Attached Moiety | Resulting Property |

| Cotton | Azide-terminated PMMA | "Grafting-to" via CuAAC | Fluorescent Hostasol Dye | Increased hydrophobicity and fluorescence. rsc.org |

| Polyurethane Film | Polyurethane with pendant azides | Surface reaction via CuAAC | mPEG-alkyne | Improved antifouling activity against bacteria. nih.govrsc.org |

| Silver Nanoclusters | Azide-decorated Ag20 clusters | Strain-Promoted Azide-Alkyne Cycloaddition | Ferrocene derivative | Introduction of new electrochemical functionality. scholaris.ca |

Similarly, biopolymers such as proteins or peptides can be modified using this chemistry, provided they can be functionalized with a complementary alkyne group. cpcscientific.com This allows for the creation of polymer-protein conjugates with enhanced stability or novel functions.

Development of Biofunctional Polymeric Materials for Advanced Applications

The ability to easily and precisely introduce a wide range of chemical groups makes polymers based on this compound ideal for developing advanced biofunctional materials. merckmillipore.com These materials are designed to interact with biological systems in a specific and controlled manner.

One major application is in the field of drug delivery. A functional polymer can be designed to self-assemble into nanoparticles, with a hydrophobic core for encapsulating drugs and a hydrophilic shell for biocompatibility. By clicking targeting ligands (e.g., specific peptides or antibodies) onto the nanoparticle surface, the drug can be directed specifically to diseased cells, such as cancer cells, improving efficacy and reducing side effects.

Another advanced application is in tissue engineering. Scaffolds for growing new tissue can be created from these polymers. The azide groups on the polymer scaffold can be used to immobilize growth factors or cell adhesion peptides (like the RGD sequence) in a controlled density and spatial arrangement. nih.gov This allows for precise control over the cellular microenvironment, promoting cell attachment, proliferation, and differentiation.

The development of such materials relies on the modularity provided by the click chemistry handle. Researchers can start with a single, well-defined azide-functionalized polymer and then create a multitude of materials with different biological functions simply by choosing the appropriate alkyne-containing molecule for the final step. This accelerates the discovery and optimization of new biomaterials for a wide range of applications, from regenerative medicine to advanced diagnostics. nih.gov

Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of N-Boc-(2-azidoethyl)glycine. Both ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each atom, allowing for the verification of the compound's constitution and conformation.

For the closely related compound, N-Boc-glycine, the characteristic ¹H NMR signals in deuterated chloroform (CDCl₃) include a singlet for the nine equivalent protons of the tert-butoxycarbonyl (Boc) group, typically observed around 1.45 ppm. The methylene protons of the glycine (B1666218) backbone appear as a doublet at approximately 3.95 ppm, coupled to the adjacent N-H proton. The N-H proton itself is usually observed as a broad singlet around 5.1 ppm, and the acidic proton of the carboxylic acid can be seen as a broad singlet at higher chemical shifts, often around 10-12 ppm.

In the case of this compound, additional signals corresponding to the azidoethyl group are expected. Specifically, two triplet signals would be anticipated for the two methylene groups of the ethyl chain. The methylene group attached to the nitrogen of the glycine would likely resonate at a different chemical shift compared to the methylene group attached to the azide (B81097) functionality, due to their distinct electronic environments.

¹³C NMR spectroscopy further corroborates the structure. For N-Boc-glycine, characteristic peaks are observed for the quaternary carbon and the methyl carbons of the Boc group (around 80 ppm and 28 ppm, respectively), the methylene carbon of the glycine backbone (around 42 ppm), and the carbonyl carbons of the carbamate and the carboxylic acid (around 156 ppm and 175 ppm, respectively). For this compound, additional resonances for the two carbons of the azidoethyl chain would be present, with the carbon attached to the azide group showing a characteristic chemical shift.

Table 1: Representative ¹H NMR and ¹³C NMR Data for N-Boc-glycine (as a proxy for the core structure)

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| -C(CH₃)₃ | 1.45 (s, 9H) | 28.3 (3C) |

| -C(CH₃)₃ | 79.5 (1C) | |

| -NH-CH₂- | 3.95 (d, 2H) | 42.3 (1C) |

| -NH- | 5.1 (br s, 1H) | |

| -C=O (Boc) | 155.9 (1C) | |

| -COOH | 11.5 (br s, 1H) | 174.5 (1C) |

| Note: Data is for the parent N-Boc-glycine and serves as a reference for the core structure. The signals for the 2-azidoethyl group in this compound would be additional to these. |

Mass Spectrometry Techniques for Molecular Weight and Purity Assessment

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and confirm the elemental composition of this compound. The molecular weight of this compound is 244.25 g/mol .

In a typical mass spectrum of a related compound, N-Boc-glycine, the molecular ion peak [M]⁺ may be observed, although it is often weak. More commonly, fragment ions are detected. For instance, a prominent peak corresponding to the loss of the tert-butyl group ([M-57]⁺) is frequently observed. Another common fragmentation pathway involves the loss of the entire Boc group.

For this compound, high-resolution mass spectrometry (HRMS) would be employed to determine the precise mass of the molecular ion, which can then be used to confirm its elemental formula (C₉H₁₆N₄O₄). The isotopic distribution pattern would also be characteristic of this formula. Fragmentation patterns in tandem mass spectrometry (MS/MS) would reveal the loss of the Boc group, the azide group, and other characteristic fragments, further confirming the structure of the molecule.

Chromatographic Separation Methods (e.g., HPLC) for Purity and Isolation

High-Performance Liquid Chromatography (HPLC) is a crucial technique for assessing the purity of this compound and for its isolation during synthesis. Reversed-phase HPLC is commonly employed for compounds of this nature.

A typical HPLC method for the analysis of N-Boc protected amino acids would utilize a C18 stationary phase. The mobile phase would likely consist of a gradient mixture of an aqueous solvent (often containing a small amount of an acid like trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile or methanol.

The purity of a sample of this compound is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. A high-purity sample would exhibit a single, sharp peak with a consistent retention time under specific chromatographic conditions. Preparative HPLC can be used to isolate the pure compound from a reaction mixture.

Other Spectroscopic Techniques for Functional Group Analysis

Infrared (IR) spectroscopy is a valuable tool for identifying the key functional groups present in this compound. The IR spectrum provides a characteristic fingerprint of the molecule.

Key vibrational frequencies expected in the IR spectrum of this compound include:

A strong, sharp absorption band around 2100 cm⁻¹, which is characteristic of the asymmetric stretching vibration of the azide (-N₃) group. This is a key diagnostic peak for this molecule.

A broad absorption in the region of 3300-2500 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid group.

A strong absorption band around 1700-1750 cm⁻¹ for the C=O stretching of the carboxylic acid.

Another strong C=O stretching band for the carbamate (Boc group) typically appears around 1680-1700 cm⁻¹.

N-H bending vibrations are expected in the 1500-1550 cm⁻¹ region.

C-H stretching and bending vibrations from the alkyl groups will be observed in their characteristic regions (around 2850-3000 cm⁻¹ and 1350-1480 cm⁻¹, respectively).

The presence and position of these characteristic absorption bands provide strong evidence for the presence of the azide, carboxylic acid, and N-Boc functional groups within the molecule.

Theoretical and Computational Investigations of N Boc 2 Azidoethyl Glycine

Conformational Analysis and Molecular Dynamics Simulations

The conformational flexibility of N-Boc-(2-azidoethyl)glycine is a key determinant of its reactivity and interaction with other molecules. Computational methods are employed to explore the vast conformational space of this molecule and to simulate its dynamic behavior.

Molecular dynamics (MD) simulations offer a powerful tool to study the dynamic behavior of this compound in various environments, such as in solution. These simulations require accurate force fields that can describe the interactions between all atoms in the system. While standard force fields like AMBER and CHARMM are well-parameterized for natural amino acids, specific parameters for the azido (B1232118) group are necessary for accurate simulations. byu.edu Researchers have developed and validated such parameters using quantum mechanical calculations, enabling reliable MD simulations of azide-containing molecules. researchgate.net

| Dihedral Angle | Description | Predicted Range (degrees) |

|---|---|---|

| ω (C-N-Cα-C') | Amide bond of the Boc group | ~180 (trans) |

| φ (C'-N-Cα-C') | Rotation around the N-Cα bond | -150 to -60 and +60 to +150 |

| ψ (N-Cα-C'-O) | Rotation around the Cα-C' bond | -180 to 180 (highly flexible) |

| θ1 (Cα-N-Cethyl-Cethyl) | Rotation around the N-Cethyl bond | ~180 (anti) and ±60 (gauche) |

| θ2 (N-Cethyl-Cethyl-Nazide (B81097)) | Rotation around the Cethyl-Cethyl bond | ~180 (anti) and ±60 (gauche) |

Quantum Chemical Studies on Reaction Mechanisms and Pathways

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the reaction mechanisms involving the azido group of this compound. The most prominent reaction of azides is the 1,3-dipolar cycloaddition with alkynes, often referred to as "click chemistry". organic-chemistry.org

Computational studies have extensively investigated the mechanism of both the thermal and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). rsc.org For the uncatalyzed thermal reaction, DFT calculations have shown that the reaction proceeds through a concerted, albeit high-energy, transition state, often leading to a mixture of 1,4- and 1,5-regioisomers. researchgate.net

In contrast, the CuAAC reaction follows a more complex, stepwise mechanism. DFT studies have been crucial in mapping out the catalytic cycle, which involves the formation of a copper-acetylide intermediate. rsc.org This intermediate then reacts with the azide in a stepwise manner, proceeding through a six-membered metallacycle transition state. These calculations have successfully explained the high efficiency and regioselectivity of the CuAAC reaction, which exclusively yields the 1,4-disubstituted triazole. acs.org

For this compound, quantum chemical calculations can be used to predict the activation barriers and reaction energies for its cycloaddition with various alkynes. These calculations can help in understanding the electronic and steric effects of the N-Boc-glycine moiety on the reactivity of the azide group.

| Reaction | Catalyst | Computational Method | Activation Barrier (kcal/mol) | Reference |

|---|---|---|---|---|

| Methylazide + Propyne | None (Thermal) | B3LYP/6-31G(d) | ~18.5 - 18.8 | rsc.org |

| Methylazide + Propyne | Copper(I) | B3LYP/6-31G(d) | ~9.0 - 14.3 | rsc.org |

| Benzyl azide + Phenylacetylene | Ruthenium(II) | B3LYP/6-31G* | Not explicitly stated, but mechanism explored | researchgate.net |

Prediction of Reactivity and Selectivity in Complex Systems

Predicting the reactivity and selectivity of this compound in complex chemical environments is a significant challenge. Computational chemistry offers tools to address this complexity. Conceptual DFT provides a framework for understanding chemical reactivity through various indices such as chemical potential, hardness, and Fukui functions. nih.gov These indices can be calculated for this compound and its potential reaction partners to predict the most likely sites of interaction and the nature of the reaction (e.g., nucleophilic or electrophilic attack). nih.govnih.gov

For instance, the local softness, derived from Fukui functions, can be used to predict the regioselectivity in 1,3-dipolar cycloadditions. nih.gov By calculating the local softness at the terminal nitrogen atoms of the azide and the carbon atoms of the alkyne, one can predict which atoms are most likely to form new bonds, thus determining the regiochemical outcome.

More advanced computational approaches involve automated reaction path finding algorithms. These methods can explore the potential energy surface of a reaction and identify the most favorable reaction pathways, including transition states and intermediates. acs.org Such automated workflows can be applied to study the reactions of this compound with various substrates, providing a comprehensive understanding of its reactivity and selectivity in complex systems. This predictive power is invaluable for designing new synthetic routes and for understanding the behavior of this molecule in biological systems. acs.org

| Index | Definition | Interpretation for Reactivity Prediction |

|---|---|---|

| Chemical Potential (μ) | Negative of electronegativity | Indicates the tendency of a molecule to accept or donate electrons. |

| Chemical Hardness (η) | Resistance to change in electron distribution | Hard molecules are less reactive; soft molecules are more reactive. |

| Fukui Function (f(r)) | Change in electron density upon addition/removal of an electron | Identifies the most electrophilic and nucleophilic sites within a molecule. |

| Local Softness (s(r)) | Product of the Fukui function and global softness | Predicts the most reactive sites for soft-soft interactions, such as in cycloadditions. nih.gov |

Future Research Directions and Emerging Applications

Advancements in Stereoselective and Sustainable Synthetic Methodologies

The demand for enantiomerically pure amino acids, including derivatives like N-Boc-(2-azidoethyl)glycine, is a significant driver for the development of advanced synthetic methods. While traditional syntheses are effective, future research is focused on enhancing stereoselectivity and sustainability.

Current synthetic strategies for azido (B1232118) amino acids often involve multi-step processes that may include mesylation or bromination of a hydroxyl side chain followed by substitution with sodium azide (B81097), or Hofmann rearrangement of protected glutamine or asparagine followed by a diazo transfer. researchgate.netcam.ac.uk A key area of future development lies in creating more efficient and greener synthetic routes. This includes the exploration of enzymatic catalysis and chemoenzymatic methods to introduce the azido functionality with high stereocontrol, reducing the reliance on hazardous reagents and minimizing waste.

Radical hydroazidation represents another promising avenue. acs.org The application of methods using combinations like Fe(III)/NaBH₄ and NaN₃ for the radical addition of HN₃ to unsaturated amino acid precursors could provide a direct and efficient pathway to azido-substituted amino acids. acs.org Refining these radical-based methods to ensure high yields and stereoselectivity for precursors of this compound is an active area of investigation.

Key goals for future synthetic methodologies include:

Atom Economy: Designing reactions that maximize the incorporation of starting materials into the final product.

Benign Solvents: Replacing traditional organic solvents with greener alternatives like water or bio-based solvents.

Catalytic Approaches: Emphasizing the use of catalysts to enable reactions under milder conditions and with higher selectivity. openaccesspub.org

| Synthetic Strategy | Potential Improvement | Research Focus |

| Hofmann Rearrangement & Diazo Transfer | Safer diazo transfer reagents | Development of stable, less explosive diazo transfer agents. cam.ac.uk |

| Hydroxyl Side Chain Substitution | Improved stereocontrol | Use of chiral catalysts or enzymatic transformations. |

| Radical Hydroazidation | Higher efficiency and selectivity | Optimization of catalyst systems and reaction conditions. acs.org |

Exploration of Novel Bioorthogonal Reactions and Catalyst Development

The azide group of this compound is a cornerstone of bioorthogonal chemistry, primarily through its participation in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). nih.gov Future research is aimed at expanding the repertoire of bioorthogonal reactions involving azides and developing more efficient and biocompatible catalysts.

While CuAAC is highly efficient, the cytotoxicity of copper has spurred the development of copper-free click reactions like SPAAC. However, SPAAC can have slower kinetics compared to CuAAC. Therefore, a major research thrust is the design of new catalysts that are both highly active and biocompatible. This includes the development of copper complexes with sophisticated ligands that can protect the metal ion, reduce its toxicity, and enhance its catalytic activity at low concentrations. rsc.orgnih.gov Research into catalysts based on other transition metals like silver (Ag) and gold (Au) is also being explored to find alternatives to copper. rsc.org

Furthermore, scientists are exploring entirely new bioorthogonal reactions that go beyond cycloadditions. The goal is to develop multiple, mutually orthogonal ligation strategies that can be used simultaneously within the same biological system to label different targets. nih.govnih.gov This would allow for more complex studies of interacting biomolecules in their native environments. For this compound, this means exploring its reactivity with novel reaction partners beyond alkynes, potentially enabling new modes of bioconjugation.

| Reaction Type | Catalyst/Promoter | Key Research Direction |

| CuAAC | Copper(I) | Development of ligands to reduce copper toxicity and improve catalytic turnover. nih.govacs.org |

| SPAAC | Strained Alkyne (e.g., DBCO, BCN) | Synthesis of new strained alkynes with enhanced reaction kinetics and stability. researchgate.net |

| Novel Ligations | Various (e.g., light, new catalysts) | Discovery of new azide-selective reactions that are orthogonal to existing click chemistries. nih.gov |

Integration into Complex Supramolecular Architectures and Self-Assembly Systems

The precise control over molecular structure offered by this compound makes it an excellent candidate for constructing complex, ordered systems through self-assembly. Peptides and peptoids (N-substituted glycine (B1666218) oligomers) are known to self-assemble into well-defined nanostructures like nanofibers, nanotubes, and vesicles. nih.govnih.gov

By incorporating this compound into peptide or peptoid sequences, researchers can design self-assembling systems with latent chemical reactivity. After the supramolecular structure is formed, the azide handles presented on its surface can be used for post-assembly functionalization via click chemistry. researchgate.net This allows for the attachment of various moieties, such as targeting ligands, imaging agents, or therapeutic molecules, onto the surface of the nanostructure. This strategy is being explored for applications in drug delivery, tissue engineering, and the development of advanced biomaterials.

Future research in this area will focus on:

Sequence Design: Elucidating the sequence-specific rules that govern the self-assembly of this compound-containing peptides and peptoids into desired morphologies. nih.gov

Hierarchical Assembly: Creating multi-level structures where initial self-assembly is followed by secondary organization into more complex architectures.

Stimuli-Responsive Systems: Designing materials that can assemble or disassemble in response to specific environmental cues such as pH, temperature, or light, allowing for controlled release of cargo.

Multidisciplinary Research Avenues in Chemical Biology and Advanced Materials

The unique combination of a protected amino acid backbone and a bioorthogonal azide handle makes this compound a powerful tool for interdisciplinary research, bridging chemical biology and materials science.

In chemical biology , this compound is crucial for the site-specific modification of proteins and other biomolecules. nih.govacs.org By incorporating it into proteins using genetic code expansion techniques, researchers can attach probes to study protein function, localization, and interactions within living cells. nih.gov The azide group serves as a versatile chemical handle for attaching fluorophores, biotin (B1667282) tags, or cross-linkers. researchgate.netnih.gov Future work will likely involve using this approach to investigate complex biological processes like signal transduction and post-translational modifications with greater precision.

In advanced materials , this compound is being used to create novel functional polymers and surfaces. researchgate.net By incorporating this monomer into polymers, materials can be produced that are readily functionalized using click chemistry. This is useful for creating biocompatible coatings for medical devices, developing new sensor surfaces, and fabricating materials for regenerative medicine. The ability to precisely control the placement and density of the azide functional groups allows for the creation of materials with highly tailored properties. chemimpex.com

Emerging multidisciplinary applications include:

Drug Development: Synthesizing complex peptide-drug conjugates where the azide group is used to attach a therapeutic agent to a targeting peptide. chemimpex.comchemimpex.com

Diagnostics: Creating diagnostic tools where this compound is used to link capture probes (e.g., antibodies, nucleic acids) to sensor surfaces. chemimpex.com

Protein Engineering: Expanding the genetic code to incorporate this compound into proteins to create novel biocatalysts or therapeutic proteins with enhanced properties. acs.org

Q & A

Basic: What safety protocols are critical when handling N-Boc-(2-azidoethyl)glycine in laboratory settings?

This compound poses risks due to its azide group and potential irritant properties. Key precautions include:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation: Use fume hoods to minimize inhalation risks, as azides can decompose to release toxic gases .

- Storage: Keep in a cool, dark place away from oxidizers and incompatible materials to prevent degradation .

- Waste Disposal: Collect azide-containing waste separately and dispose via certified hazardous waste services to avoid environmental contamination .

Basic: What synthetic methodologies are effective for preparing this compound?

A common approach involves sequential functionalization of glycine derivatives:

Boc Protection: React glycine with di-tert-butyl dicarbonate (Boc anhydride) in a basic solvent (e.g., THF/water) to introduce the Boc group .

Azide Introduction: Substitute the hydroxyl or halide group of a Boc-protected intermediate (e.g., Boc-2-bromoethylglycine) with sodium azide (NaN₃) in polar aprotic solvents (e.g., DMF) at 50–60°C .

Purification: Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to isolate the product. Monitor reaction progress via TLC or LC-MS .

Basic: How can researchers validate the purity and structure of this compound?

- Chromatography: Employ reverse-phase HPLC with UV detection (λ = 210–254 nm) or UPLC-MS/MS for high-resolution separation and mass confirmation .

- Spectroscopy:

- Elemental Analysis: Validate C, H, N composition to ensure stoichiometric accuracy .

Advanced: How does the azide group in this compound enable applications in bioorthogonal chemistry?

The azide group participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling site-specific conjugation to biomolecules (e.g., proteins, glycans):

- Reaction Optimization: Use Cu(I) catalysts (e.g., TBTA ligand) in aqueous buffers (pH 7–8) at 25–37°C to minimize side reactions .

- Quenching: Add EDTA post-reaction to chelate residual copper and prevent oxidative damage .

- Monitoring: Track conjugation efficiency via MALDI-TOF MS or fluorescence labeling .

Advanced: What strategies mitigate side reactions during CuAAC-based conjugation of this compound?

- Protection/Deprotection: Retain the Boc group during conjugation to prevent undesired nucleophilic reactions at the amine .

- Reducing Agents: Add sodium ascorbate to maintain Cu(I) stability and suppress oxidation .

- Solvent Choice: Use mixed solvents (e.g., t-BuOH/water) to enhance solubility of hydrophobic biomolecules .

Advanced: How do pH and temperature affect the stability of this compound in aqueous solutions?

- pH Stability: The compound degrades in strongly acidic (<pH 3) or basic (>pH 10) conditions due to Boc group hydrolysis. Use buffered solutions (pH 6–8) for long-term storage .

- Temperature: Store at 4°C for short-term use. For extended stability, lyophilize and store at -20°C .

- Kinetic Studies: Conduct accelerated stability tests (e.g., 40°C/75% RH for 4 weeks) and monitor degradation via HPLC .

Advanced: What analytical approaches resolve this compound in complex biological matrices?

- Sample Preparation: Precipitate proteins with acetonitrile and filter (0.22 µm) to remove interferents .

- HPLC-ELSD: Use evaporative light-scattering detection for non-UV-active matrices, with a C18 column (gradient: 0.1% TFA in water/acetonitrile) .

- LC-MS/MS: Employ multiple reaction monitoring (MRM) for selective quantification (e.g., m/z transition 245→143) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.